![molecular formula C25H23FN2O4S B2823496 N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 898408-73-6](/img/structure/B2823496.png)
N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
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Description
N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, also known as EFSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFSA is an indole-based compound that has been studied extensively for its ability to modulate various biological processes.
Scientific Research Applications
Synthesis and Evaluation in Carbohydrate Chemistry
The use of sulfonylethoxy carbonyl (Fsec) protected groups, closely related to the chemical structure of interest, has been explored in the protection of hydroxyl groups within carbohydrate chemistry. Fsec-Cl, synthesized through a multi-step process, has been utilized to protect 4-fluorobenzyl alcohol efficiently. The Fsec group can be cleaved under mild basic conditions, demonstrating its stability under acidic conditions, and has been applied in the synthesis of complex carbohydrate derivatives, such as 6-aminohexyl galabioside (S. Spjut, W. Qian, & M. Elofsson, 2010).
Chemoselective Acetylation in Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs, has been synthesized through chemoselective monoacetylation using immobilized lipase, showcasing the potential for enzymatic catalysis in pharmaceutical synthesis involving similar acetamide structures (Deepali B Magadum & G. Yadav, 2018).
Antiallergic Compound Development
Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides, which share a partial structural similarity with the compound of interest, has led to the discovery of novel antiallergic compounds. These compounds have shown significant potency in antiallergic assays, highlighting the therapeutic potential of acetamide derivatives in allergy treatment (Cecilia Menciu et al., 1999).
Radioligand Development for Peripheral Benzodiazepine Receptors
The synthesis of radioligands like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide for peripheral benzodiazepine receptors (PBR) demonstrates the application of fluoroacetamide derivatives in neuroimaging, aiding in the study of neurological diseases and brain disorders (Ming-Rong Zhang et al., 2003).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O4S/c1-2-32-23-14-8-6-12-21(23)27-25(29)16-28-15-24(19-10-4-7-13-22(19)28)33(30,31)17-18-9-3-5-11-20(18)26/h3-15H,2,16-17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCPCQJUAHDJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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